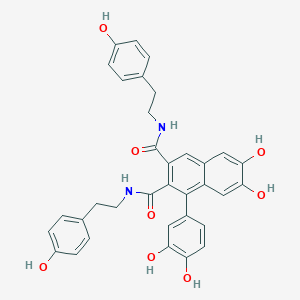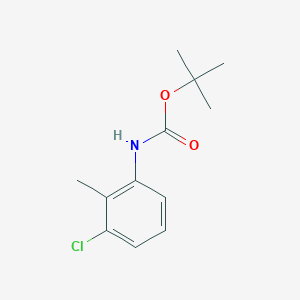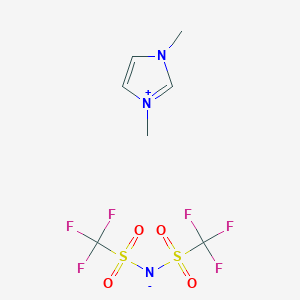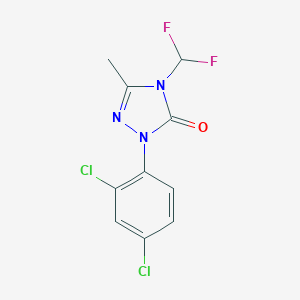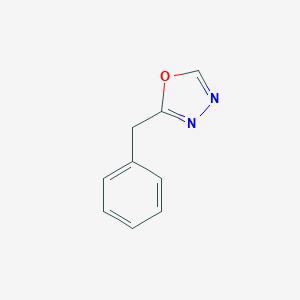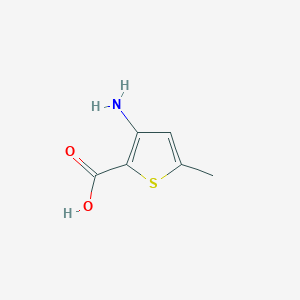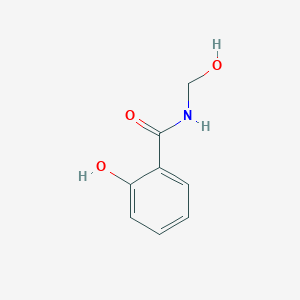
N-(Hydroxymethyl)salicylamide
Overview
Description
N-(Hydroxymethyl)salicylamide is a chemical compound with the linear formula C8H9NO3 . It has a molecular weight of 167.166 . This compound contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of N-(Hydroxymethyl)salicylamide consists of 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Scientific Research Applications
Analgesic and Antipyretic Properties
N-(Hydroxymethyl)salicylamide and its derivatives exhibit significant analgesic and antipyretic properties. Studies have compared these compounds to salicylamide, demonstrating their potential as more powerful and less toxic alternatives to traditional analgesics like acetylsalicylic acid (Bavin, Macrae, Seymour, & Waterhouse, 1952).
Anthelmintic Activity
Salicylamides, including N-(Hydroxymethyl)salicylamide, are recognized for their anthelmintic or molluscicidal properties, particularly in human and veterinary medicine. These compounds have been effective in treating various parasitic infections and show a clear "structure-activity linkage" (Malakhova & Kuklin, 2019).
Metabolic Studies
N-(Hydroxymethyl)salicylamide is a model compound in drug disposition studies. Research has focused on its metabolic fate, particularly its hydroxylation products and their glucuronide and sulfate conjugates (Howell, Kotkoskie, Dills, & Klaassen, 1988).
Prodrug Potential
Studies on O-acyloxymethyl, O-acyl, and N-acyl derivatives of salicylamide, including N-(Hydroxymethyl)salicylamide, have assessed their potential as prodrugs. These derivatives aim to enhance the systemic availability of salicylamide following oral or rectal administration (Bundgaard, Klixbüll, & Falch, 1986).
Antioxidant Properties
Research on salicylamides, including their O-substituted forms, has explored their antioxidant capacities. The evaluation used chemical and electrochemical methods, indicating their potential for various therapeutic applications (Ienascu, Stefanut, Tănăsie, Popescu, & Cata, 2015).
Magnetic and Luminescent Properties
Studies on dodecanuclear heterometallic clusters constructed by multidentate salicylamide salen-like ligands have shown interesting magnetic and luminescent properties. This research provides insight into potential applications in material sciences and electronics (Song, Liu, Liu, Zhou, & Wang, 2016).
Antimicrobial and Biological Properties
N-(Hydroxymethyl)salicylamide and related compounds have been evaluated for their antimicrobial activity and biological properties, specifically against intestinal sulfate-reducing bacteria. These findings contribute to the understanding of their potential therapeutic applications (Kushkevych, Kollar, Suchý, Parák, Pauk, & Imramovský, 2015).
Plant Defense Mechanisms
Salicylic acid, closely related to salicylamides, plays a crucial role in inducing systemic acquired resistance in plants. This research highlights the importance of salicylic acid and its derivatives in plant defense mechanisms (Gaffney, Friedrich, Vernooij, Negrotto, Nye, Uknes, Ward, Kessmann, & Ryals, 1993).
Future Directions
N-(Hydroxymethyl)salicylamide has been added to the Candidate List for substances of very high concern (SVHC) due to concerns of carcinogenicity and mutagenicity . It is used in plastics, paper, silicone, rubber, coatings, adhesives, and printing inks . Future research may focus on the topical delivery strategies of salicylates and the impact of certain compounds on the performance of N-(Hydroxymethyl)acrylamide polymer gel dosimeter .
properties
IUPAC Name |
2-hydroxy-N-(hydroxymethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-4,10-11H,5H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZYAHCUAUNANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158673 | |
| Record name | Methylol salicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Hydroxymethyl)salicylamide | |
CAS RN |
13436-87-8 | |
| Record name | Methylol salicylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13436-87-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylol salicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(HYDROXYMETHYL)-SALICYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLOL SALICYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPM2QT8C6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



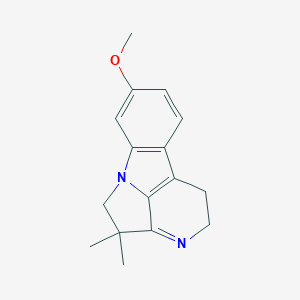
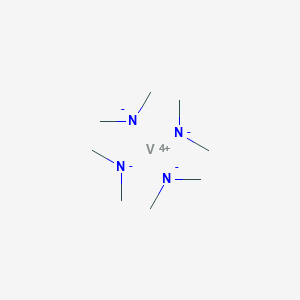
![4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B178583.png)
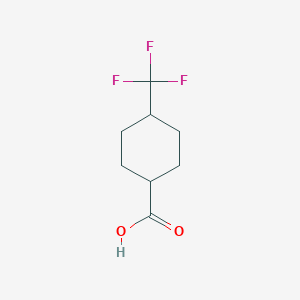
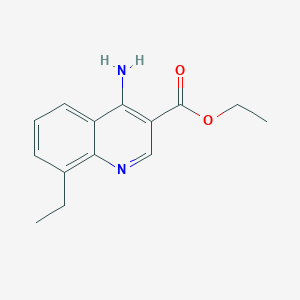
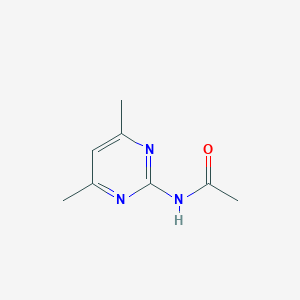
![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)
